
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the ureido, carboxamide, and chlorobenzyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the ureido and carboxamide groups could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Structure-Activity Relationships
4-((3-(4-Chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide and its derivatives have been extensively studied for their antitumor activities. Research has focused on understanding how modifications to the molecule's structure affect its antitumor efficacy. For instance, a study on acridine derivatives, similar in structural complexity, highlighted the importance of substituent position over the nature of the substituent in determining both in vitro and in vivo antileukemic activities. Specifically, 5-substituted derivatives showed the highest antileukemic activity, while certain positional derivatives displayed selectivity towards human colon carcinoma lines over mouse leukemia lines in vitro, suggesting a nuanced interplay between molecular structure and antitumor efficacy (Rewcastle et al., 1986).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to this compound, have shown promising cytotoxic activities against various cancer cell lines. These compounds, through innovative synthetic pathways, yielded derivatives that exhibited potent cytotoxic effects, with some demonstrating IC50 values less than 10 nM against murine leukemia, lung carcinoma, and human leukemia cell lines. A subset of these compounds also showed significant in vivo activity against colon tumors in mice, further underscoring the potential of such derivatives in cancer therapy (Deady et al., 2003).
Synthesis of Polyamides Containing Uracil and Adenine
The exploration into the synthesis of polyamides incorporating nucleobases like uracil and adenine provides insights into the versatility of carboxamide derivatives in creating biomimetic polymers. Such polyamides, synthesized through reactions involving similar carboxamide functionalities, demonstrate the potential of these compounds in crafting materials with specific molecular recognition capabilities, potentially useful in biotechnological applications or as novel materials with unique properties (Hattori & Kinoshita, 1979).
Functionalized Chloroenamines and Aminocyclopropane Synthesis
Research into the synthesis of cyclopiperidine carboxamides, which bear resemblance to the core structure of this compound, highlights the synthetic versatility and potential pharmacological applications of such compounds. Studies have shown that these molecules exhibit conformational preferences that could be leveraged in the design of novel drugs or as scaffolds for further chemical modifications, aimed at enhancing drug efficacy and specificity (Vilsmaier et al., 1995).
Antibacterial Activity of Glycopeptide Antibiotic Derivatives
The modification of glycopeptide antibiotics through the introduction of carboxamide groups has been explored to enhance antibacterial activity. These modifications not only retained the potent activity against Gram-positive bacteria but, in some cases, significantly increased efficacy against specific bacterial strains. Such findings underscore the potential of carboxamide derivatives in refining and enhancing the antibacterial properties of existing antibiotics, providing a path forward in the fight against resistant bacterial infections (Pavlov et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-21(2)17(24)22-9-7-14(8-10-22)12-20-16(23)19-11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSASSQJNSCURPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)
![N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2879106.png)

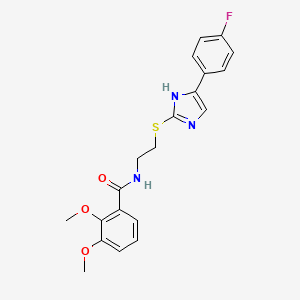
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(methylthio)benzamide](/img/structure/B2879110.png)
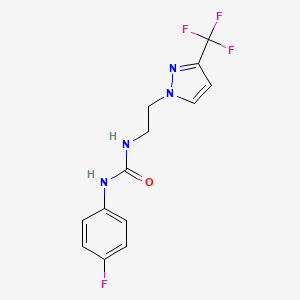

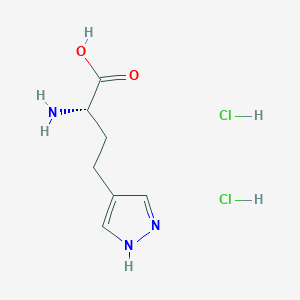

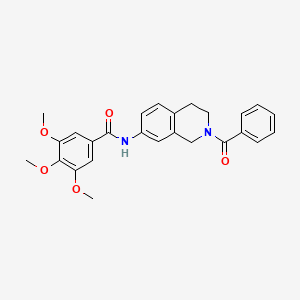
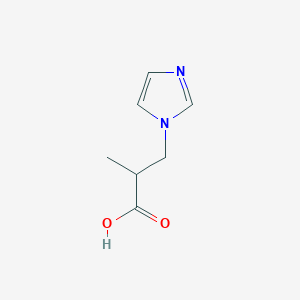
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)